molecular formula C20H11ClFN3O4 B11563344 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

Cat. No.: B11563344
M. Wt: 411.8 g/mol
InChI Key: PVYAPOKPHFXQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde and 4-nitrophenol. The reaction is usually carried out in a methanolic medium at room temperature. The reaction conditions include stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at positions ortho and para to the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: The major product would be the corresponding quinone derivative.

    Reduction: The major product would be 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-aminophenol.

    Substitution: Products would vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in research to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which enhances its biological activity. The Schiff base moiety allows it to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol: Similar structure but lacks the benzoxazole moiety.

    2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a nitro group.

    4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol Metal (II) Complexes: Metal complexes of a similar Schiff base ligand.

Uniqueness

The uniqueness of 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol lies in its benzoxazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.

Properties

Molecular Formula

C20H11ClFN3O4

Molecular Weight

411.8 g/mol

IUPAC Name

2-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C20H11ClFN3O4/c21-16-8-12(22)1-4-15(16)20-24-17-9-13(2-6-19(17)29-20)23-10-11-7-14(25(27)28)3-5-18(11)26/h1-10,26H

InChI Key

PVYAPOKPHFXQTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=C(O2)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.